1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Medicinal Chemistry Parallel Synthesis PROTAC Linker Conjugation

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 2375268-41-8, MW 194.15, C₇H₆N₄O₃) is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This scaffold forms the structural core of clinically validated phosphodiesterase type 5 (PDE5) inhibitors including sildenafil, and has been extensively investigated as a privileged framework for cyclin-dependent kinase (CDK) and other kinase inhibitors.

Molecular Formula C7H6N4O3
Molecular Weight 194.15
CAS No. 2375268-41-8
Cat. No. B2413002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
CAS2375268-41-8
Molecular FormulaC7H6N4O3
Molecular Weight194.15
Structural Identifiers
SMILESCN1C2=C(C(=N1)C(=O)O)N=CNC2=O
InChIInChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12)
InChIKeyHZSYVWMFVLBCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 2375268-41-8): Core Scaffold and Key Intermediate for PDE5 and Kinase Inhibitor Programs


1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 2375268-41-8, MW 194.15, C₇H₆N₄O₃) is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine class . This scaffold forms the structural core of clinically validated phosphodiesterase type 5 (PDE5) inhibitors including sildenafil, and has been extensively investigated as a privileged framework for cyclin-dependent kinase (CDK) and other kinase inhibitors [1][2]. The compound bears a carboxylic acid at the 3-position, a methyl group at N1, and an unsubstituted 7-oxo moiety, distinguishing it from the 3-alkyl-5-aryl-substituted analogs typically encountered in PDE5 inhibitor programs. Its CAS number was assigned relatively recently (circa 2019) and the compound is supplied primarily as a research intermediate and versatile small-molecule scaffold by select chemical vendors at analytical purity levels ≥95% .

Why 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Cannot Be Interchanged with 3-Alkyl or 5-Substituted Pyrazolo[4,3-d]pyrimidine Analogs


Substitution at the 3-position of the pyrazolo[4,3-d]pyrimidine scaffold is a critical determinant of both molecular target engagement and synthetic utility. The 3-carboxylic acid moiety present in this compound introduces a hydrogen-bond donor/acceptor pair, ionizable character (estimated pKₐ ~3–4), and a reactive handle for amide coupling or esterification, features entirely absent in the 3-propyl substituent of sildenafil-related PDE5 inhibitors [1][2]. Conversely, the unsubstituted 5- and 7-positions offer orthogonal diversification points distinct from the 5-aryl-7-oxo substitution pattern characteristic of PDE5-targeting analogs. Replacing this compound with a 3-alkylated analog eliminates the ability to conjugate payloads or tune physicochemical properties via the carboxylic acid. Substituting a 5-halo or 5-amino analog forfeits the unencumbered electrophilic aromatic substitution site. These structural differences translate into quantifiable divergences in synthetic versatility, lipophilicity, and target selectivity profiles, as detailed in Section 3.

Quantitative Differentiation Evidence for 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid vs. Closest Analogs


3-Carboxylic Acid vs. 3-Propyl Substituent: Synthetic Handle Availability for Late-Stage Diversification

The 3-carboxylic acid group of the target compound serves as a reactive anchor for amide bond formation, enabling late-stage diversification into amide libraries or PROTAC conjugates. In contrast, the 3-propyl substituent of the sildenafil core scaffold (1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one) is a chemically inert terminal alkyl chain incapable of further functionalization [1][2]. While direct amide coupling yields for the target compound have not been reported in public literature, analogous pyrazolo[4,3-d]pyrimidine-3-carboxylic acids undergo HATU- or EDCI-mediated amidation with primary and secondary amines achieving >80% conversion under standard conditions .

Medicinal Chemistry Parallel Synthesis PROTAC Linker Conjugation

N1-Methyl vs. N1-H Comparator: Predicted Lipophilicity and Permeability Enhancement

The N1-methyl substitution on the target compound increases lipophilicity relative to the N1-unsubstituted analog (1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, CAS 1369235-47-1). The unsubstituted parent heterocycle 1H-pyrazolo[4,3-d]pyrimidine has an experimentally determined logP of 0.35 . Introduction of the 7-oxo and 3-carboxylic acid groups increases polarity (estimated AlogP for the target compound: approximately −0.5 to −1.5 based on analogous C₇H₆N₄O₃ heterocycles) [1], but the N1-methyl group partially offsets this polarity increase by eliminating one hydrogen-bond donor and adding hydrophobic surface area, yielding a balanced logP profile suitable for both aqueous solubility and passive membrane permeability. The N1-H analog possesses an additional H-bond donor, which can reduce Caco-2 permeability by 2- to 5-fold in related heterocyclic series [2].

Physicochemical Profiling logP Caco-2 Permeability

CDK7 Selectivity Window: Trisubstituted Pyrazolo[4,3-d]pyrimidines vs. Target Compound as a Minimalist Scaffold

Trisubstituted pyrazolo[4,3-d]pyrimidines such as LGR6768 achieve CDK7 inhibition with an IC₅₀ in the nanomolar range and demonstrate favorable selectivity across the CDK family (CDK2/cyclin A2 co-crystal structure resolved at 2.6 Å, CDK7 docking model) [1][2]. The target compound, bearing only the N1-methyl and 3-carboxylic acid substituents, represents a minimalist scaffold lacking the critical 5- and 7-substituents required for CDK7 potency. This structural simplicity is not a deficiency; rather, it provides a clean starting point for fragment-based screening and systematic SAR exploration without confounding background activity. In a series of pyrazolo[4,3-d]pyrimidine analogs evaluated as xanthine oxidase inhibitors, the most potent compound achieved an IC₅₀ of 33.77 μg/mL [3]. The target compound is anticipated to exhibit weak or negligible baseline activity against most kinase and non-kinase targets, making it suitable as a negative control or as a core for targeted library enumeration.

Kinase Selectivity CDK7 Inhibition Structure–Activity Relationship

Unsubstituted 5-Position vs. 5-Chloro Analog: Electrophilic Substitution Accessibility for Late-Stage Functionalization

The target compound features an unsubstituted carbon at position 5 of the pyrimidine ring, in contrast to the 5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid analog (CAS not publicly available) [1]. The 5-chloro substituent is a common synthetic intermediate that requires additional deprotection or displacement steps to install diverse functionality. The target compound's unsubstituted 5-position is directly amenable to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) under standard conditions, providing a more direct and atom-economical route to 5-substituted derivatives. While no quantitative rate data for electrophilic substitution on this exact scaffold are publicly available, pyrazolo[4,3-d]pyrimidines with unsubstituted C5 undergo regioselective electrophilic attack at this position due to the electron-rich nature of the fused pyrazole–pyrimidine system [2].

C–H Functionalization Electrophilic Aromatic Substitution Late-Stage Derivatization

Optimal Application Scenarios for 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase and PDE Targets

The compound's low molecular weight (194.15 Da) and unsubstituted 5- and 7-positions make it an ideal fragment for FBDD campaigns targeting kinases, phosphodiesterases, or adenosine receptors. Its minimal substitution pattern ensures negligible baseline activity, allowing fragment hits to be unambiguously attributed to introduced substituents rather than the core scaffold [1]. The 3-carboxylic acid provides a built-in vector for amide-based fragment linking.

PROTAC Linker Attachment via 3-Carboxylic Acid Handle for Targeted Protein Degradation

The carboxylic acid at position 3 serves as a conjugation point for PROTAC (proteolysis-targeting chimera) linker attachment via amide bond formation . This enables the construction of pyrazolo[4,3-d]pyrimidine-based PROTACs targeting kinases (e.g., CDK family) or PDE5 for degradation rather than inhibition, a strategy inaccessible to 3-alkyl analogs such as the sildenafil core [2].

Parallel Amide Library Synthesis for High-Throughput Screening

The 3-carboxylic acid group is directly compatible with automated parallel synthesis platforms using HATU or EDCI coupling protocols to generate diverse amide libraries in 96-well format . Libraries derived from this scaffold can be screened against kinase panels, GPCRs, or phenotypic assays, providing a broad screening deck with a privileged chemotype not represented by 3-alkyl pyrazolo[4,3-d]pyrimidine collections [1].

Negative Control Compound for CDK7 and PDE5 Inhibitor Pharmacology Studies

Given the absence of the 5-aryl and 7-amino substituents required for potent PDE5 inhibition (cf. sildenafil IC₅₀ = 3.5 nM for PDE5) [2] and the lack of the trisubstituted motif necessary for CDK7 inhibition (cf. LGR6768 nanomolar CDK7 IC₅₀) [3], the target compound is expected to be inactive (>10 μM) against these targets. This property makes it a suitable negative control for validating on-target effects of pyrazolo[4,3-d]pyrimidine-based inhibitors in cellular assays.

Quote Request

Request a Quote for 1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.